molecular formula C8H18N2OS2 B6241930 2-amino-3-(methylsulfanyl)-N-[3-(methylsulfanyl)propyl]propanamide CAS No. 1822456-14-3

2-amino-3-(methylsulfanyl)-N-[3-(methylsulfanyl)propyl]propanamide

Cat. No.: B6241930
CAS No.: 1822456-14-3
M. Wt: 222.4 g/mol
InChI Key: DNPVFVNWNXLPDF-UHFFFAOYSA-N
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Description

2-amino-3-(methylsulfanyl)-N-[3-(methylsulfanyl)propyl]propanamide is an organic compound with a complex structure that includes amino, sulfanyl, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(methylsulfanyl)-N-[3-(methylsulfanyl)propyl]propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3-(methylsulfanyl)propanoic acid with 3-(methylsulfanyl)propylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(methylsulfanyl)-N-[3-(methylsulfanyl)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

2-amino-3-(methylsulfanyl)-N-[3-(methylsulfanyl)propyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-3-(methylsulfanyl)-N-[3-(methylsulfanyl)propyl]propanamide involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(methylsulfanyl)butanoic acid
  • 2-amino-3-(methylsulfanyl)propanoic acid
  • 2-amino-3-(methylsulfanyl)-N-(methylsulfanyl)propanamide

Uniqueness

2-amino-3-(methylsulfanyl)-N-[3-(methylsulfanyl)propyl]propanamide is unique due to the presence of multiple sulfanyl groups and its specific structural configuration. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

1822456-14-3

Molecular Formula

C8H18N2OS2

Molecular Weight

222.4 g/mol

IUPAC Name

2-amino-3-methylsulfanyl-N-(3-methylsulfanylpropyl)propanamide

InChI

InChI=1S/C8H18N2OS2/c1-12-5-3-4-10-8(11)7(9)6-13-2/h7H,3-6,9H2,1-2H3,(H,10,11)

InChI Key

DNPVFVNWNXLPDF-UHFFFAOYSA-N

Canonical SMILES

CSCCCNC(=O)C(CSC)N

Purity

95

Origin of Product

United States

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